Mycophenolate Mofetil-d4

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Quantify mycophenolate mofetil prodrug without analytical interference. This deuterated analog solves the challenge of variable ionization and matrix effects in complex biological samples. - Enables simultaneous, accurate quantification of the prodrug (MMF) and its active metabolite (MPA) from a single run. - Achieves a linear dynamic range of 40.2-4986.0 pg/mL in validated LC-MS/MS methods, critical for bioequivalence studies. - Supplied as a fully characterized reference standard, ensuring regulatory compliance for ANDA submissions and GMP quality control.

Molecular Formula C23H31NO7
Molecular Weight 437.5 g/mol
Cat. No. B1140131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolate Mofetil-d4
Synonyms(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-hexenoic Acid-d4 4-methyl-2-(4-morpholinyl)ethyl Ester;  Mycophenolic Acid-d4-2-(4-Morpholinyl)ethyl Ester;  RS 61443-d4;  TM-MMF-d4; 
Molecular FormulaC23H31NO7
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
InChIInChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2
InChIKeyRTGDFNSFWBGLEC-GWLAYVNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolate Mofetil-d4 (MMF-d4): A Deuterated Internal Standard for LC-MS/MS Quantification in Immunosuppressant Bioanalysis and Pharmacokinetic Studies


Mycophenolate Mofetil-d4 (MMF-d4) is a stable, isotopically labeled analog of the immunosuppressant prodrug mycophenolate mofetil, distinguished by the incorporation of four deuterium atoms at the morpholinoethyl ester moiety [1]. As a deuterium-enriched compound, it is designed explicitly for use as an internal standard in quantitative mass spectrometry workflows, where it provides a critical reference point to compensate for sample preparation variability, matrix effects, and ionization fluctuations [2]. This compound is not a therapeutic agent but a vital analytical tool employed to ensure the accuracy, precision, and reliability of bioanalytical methods used in therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments for mycophenolate mofetil and its active metabolite, mycophenolic acid (MPA) [3].

Why Mycophenolate Mofetil-d4 is a Non-Substitutable Analytical Reagent for Regulatory-Compliant Bioanalysis


While structurally analogous compounds like the unlabeled mycophenolate mofetil (MMF) or deuterated metabolites such as Mycophenolic Acid-d3 (MPA-d3) exist, they are analytically distinct and cannot serve as direct substitutes for MMF-d4 in validated methods. The primary reason is the isotopic mass difference: MMF-d4 has a molecular weight of 437.5 Da compared to 433.5 Da for the non-deuterated MMF, a delta of +4 Da that provides a unique, interference-free mass spectrometric signal essential for stable isotope dilution (SID) [1]. Furthermore, the location of the deuterium label on the morpholinoethyl ester moiety means it remains intact throughout the prodrug's conversion to the active MPA metabolite in vivo, enabling accurate, simultaneous quantification of both the prodrug and its metabolite from a single analytical run . The use of a non-isotopic internal standard, or even a differently labeled isotopic analog, introduces the risk of differential matrix effects and extraction recovery, compromising method accuracy and potentially leading to failed regulatory audits for bioequivalence or pharmacokinetic studies [2].

Quantitative Evidence for Selecting Mycophenolate Mofetil-d4 as a Preferred Internal Standard


Matrix Effect Compensation and Recovery in Human Plasma Analysis with Mycophenolate Mofetil-d4

The use of a deuterated internal standard like Mycophenolate Mofetil-d4 is essential for mitigating matrix effects in complex biological samples. In a validated UPLC-MS/MS method for the quantification of mycophenolic acid (MPA) in human plasma, the deuterated analog (MPA-d3) demonstrated a matrix factor ranging from 0.97 to 1.02, indicating near-perfect co-elution and ionization behavior with the target analyte [1]. This level of compensation ensures method accuracy and precision, which is a direct consequence of employing a stable-isotope-labeled internal standard [2]. Without such compensation, matrix effects can lead to significant analytical bias, often exceeding the acceptable ±15% limit set by regulatory guidelines [2].

Bioanalysis LC-MS/MS Method Validation Therapeutic Drug Monitoring

Purity and Regulatory Compliance of Mycophenolate Mofetil-d4 for Analytical Method Validation (AMV)

Mycophenolate Mofetil-d4 is supplied with a minimum purity of ≥98% and is fully characterized for use as a reference standard in analytical method validation (AMV) and quality control (QC) applications, including for Abbreviated New Drug Applications (ANDA) . This level of purity and the availability of a comprehensive Certificate of Analysis (CoA) with batch-specific data ensures traceability and compliance with regulatory guidelines from agencies like the US FDA and EMA . In contrast, using an uncharacterized or lower-purity analog as an internal standard would introduce uncertainty and is not acceptable for regulated bioanalysis [1].

Pharmaceutical Analysis Quality Control Regulatory Science

Differentiation from Alternative Internal Standards: Retention Time and Mass Spectrometric Specificity

Mycophenolate Mofetil-d4 is specifically designed for the quantification of the parent prodrug, mycophenolate mofetil, not just its active metabolite MPA. In a validated LC-MS/MS method, the m/z transitions used for detection are 434.4 → 114.2 for mycophenolate mofetil and 438.4 → 118.3 for Mycophenolate Mofetil-d4, demonstrating the distinct +4 Da mass shift provided by the deuterium label [1]. This allows for unambiguous identification and quantification of the intact prodrug in the presence of its active metabolite and other matrix components [1]. This is a key advantage over using a deuterated metabolite (e.g., MPA-d3) as an internal standard, which would only correct for the metabolite and not the prodrug's unique extraction and ionization behavior .

Mass Spectrometry Isotope Dilution Method Selectivity

Primary Applications for Mycophenolate Mofetil-d4 in Bioanalytical and Pharmaceutical Research


Quantification of Mycophenolate Mofetil in Bioequivalence Studies and Therapeutic Drug Monitoring (TDM)

MMF-d4 is the definitive internal standard for LC-MS/MS methods used to quantify mycophenolate mofetil in human plasma. Its use enables accurate measurement over a wide linear dynamic range (e.g., 40.2–4986.0 pg/mL), which is essential for determining bioequivalence parameters (AUC, Cmax) of generic drug formulations against an innovator product [1]. The high purity and regulatory compliance also support its use in clinical TDM to ensure patients receive a therapeutic but non-toxic dose.

Simultaneous Quantification of Prodrug (MMF) and Active Metabolite (MPA) in Pharmacokinetic Studies

Unlike a deuterated internal standard for the active metabolite MPA (e.g., MPA-d3), MMF-d4 allows for the specific, interference-free measurement of the intact prodrug. This is crucial for pharmacokinetic studies investigating the rate and extent of MMF absorption and its conversion to MPA in vivo. The method can differentiate between the parent drug and its metabolite, providing a complete picture of drug disposition .

Analytical Method Validation (AMV) and Quality Control (QC) for Pharmaceutical Manufacturing

As a fully characterized reference standard, MMF-d4 is an integral component of validated analytical methods used for the quality control of mycophenolate mofetil drug substance and drug product. It serves as a benchmark for system suitability, ensuring that analytical instruments (HPLC, LC-MS) are performing within defined parameters before and during the analysis of production batches, as required by GMP and regulatory guidelines .

Investigating In Vitro Drug Metabolism and Stability in Preclinical Models

The stability and predictable behavior of MMF-d4 make it a reliable internal standard for in vitro metabolism studies in hepatocytes or microsomal fractions. Its use corrects for sample losses during incubation and extraction, enabling accurate determination of metabolic stability parameters like intrinsic clearance and half-life. The deuterium label does not alter the compound's physicochemical properties in a way that would affect its behavior in these assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolate Mofetil-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.